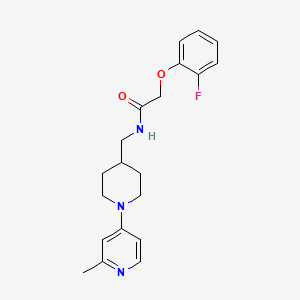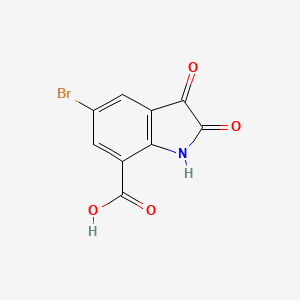
1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo-” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and can be analyzed using various methods. For example, the structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For instance, they are used as reactants in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various methods. For example, the linear formula of 5-Bromoindole-2-carboxylic acid, a related compound, is C9H6NO2Br .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on indole derivatives, including structures similar to "1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo-", focuses on their synthesis and chemical properties. For example, Mutulis et al. (2008) explored the oligomerization of indole derivatives with thiols, yielding compounds with potential for further chemical modifications and applications in drug discovery (Mutulis et al., 2008). Similarly, the synthesis and characterization of indole-based compounds with potential as EGFR inhibitors were reported by Reddy et al. (2022), highlighting the relevance of such structures in therapeutic applications (Reddy et al., 2022).
Fluorescent Properties and Materials Science
Miyasaka et al. (2009) demonstrated the fluorescent properties of diarylindoles synthesized via palladium-catalyzed arylations of carboxyindoles, suggesting applications in materials science and as fluorescent markers (Miyasaka et al., 2009).
Antitumor and Biological Activities
Indole derivatives have been investigated for their biological activities, including antitumor effects. Sharma et al. (2020) developed a concise synthesis method for indole-3-carboxylic acid derivatives, showcasing their significance in the synthesis of biologically active compounds (Sharma et al., 2020). The potential of indole derivatives in antiviral research was also explored by Ivashchenko et al. (2014), although their compounds did not show significant activity against certain viruses, highlighting the challenges and opportunities in drug design (Ivashchenko et al., 2014).
Novel Synthetic Routes and Chemical Building Blocks
The development of novel synthetic routes for indole derivatives is a key area of research. Huleatt et al. (2008) reported on the synthesis of brominated indole building blocks, indicating the utility of these compounds in organic synthesis and drug development (Huleatt et al., 2008).
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds are known to play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Safety and Hazards
Orientations Futures
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on indole derivatives are likely to focus on their potential therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-2,3-dioxo-1H-indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO4/c10-3-1-4-6(5(2-3)9(14)15)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKLVCWRNMAWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
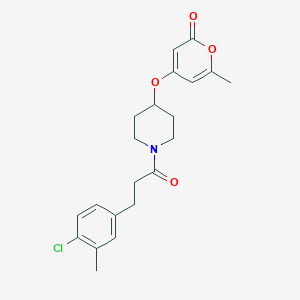
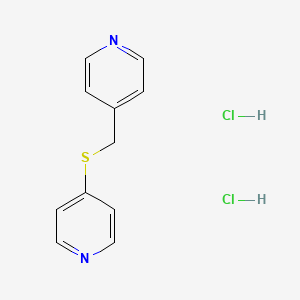
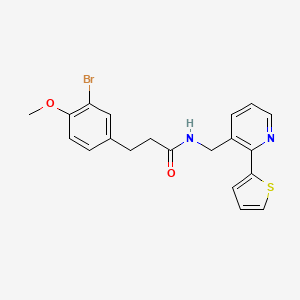
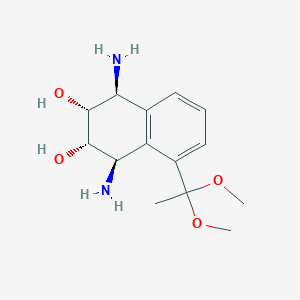
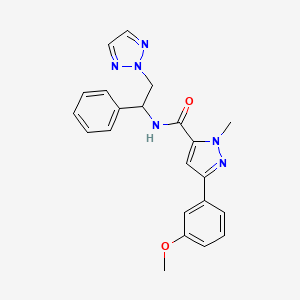
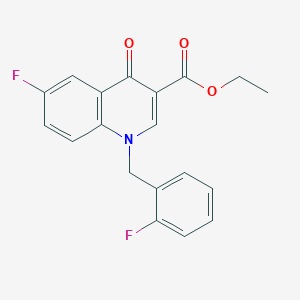
![2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2635150.png)
![benzo[c][1,2,5]thiadiazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2635151.png)
![Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2635152.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
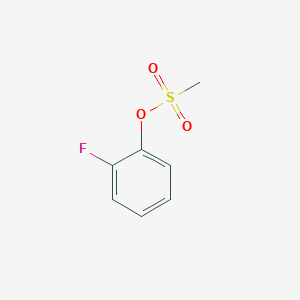
![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)
![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)
